
Duocarmycin TM
Übersicht
Beschreibung
CBI-TMI: ist eine Verbindung, die zur Klasse der Cyclopropylindolin-Antitumor-Antibiotika gehört. Es ist bekannt für seine starken zytotoxischen Eigenschaften und seine Fähigkeit, die DNA selektiv im kleinen Graben zu alkylieren. Diese Verbindung ist besonders bedeutend in der Krebsforschung aufgrund ihrer Hypoxie-aktivierten Prodrug-Eigenschaften, was sie zu einem vielversprechenden Kandidaten für die gezielte Behandlung von hypoxischen Tumorzellen macht .
Wissenschaftliche Forschungsanwendungen
Antibody-Drug Conjugates (ADCs)
Recent research has focused on developing duocarmycin-based ADCs, which combine the targeting ability of antibodies with the cytotoxic effects of duocarmycin. These conjugates enhance selective delivery to tumor cells while minimizing damage to healthy tissues.
- Promiximab-Duocarmycin Conjugate : This ADC targets CD56, a marker commonly expressed in small cell lung cancer (SCLC). Studies demonstrated significant tumor regression in xenograft models treated with promiximab-duocarmycin, indicating its potential as a targeted therapy for SCLC .
Combination Therapies
Duocarmycin has shown promising results when used in combination with other therapeutic agents:
- ATR Inhibitors : Research indicated that combining duocarmycin with ATR inhibitors resulted in enhanced cytotoxic effects against cancer cells, particularly in models of acute myeloid leukemia (AML). The combination treatment demonstrated superior anti-tumor effects compared to either agent alone .
Case Study 1: Duocarmycin in Acute Myeloid Leukemia
A study evaluated the efficacy of duocarmycin Stable A (DSA) against AML cell lines. Results showed that DSA induced DNA double-strand breaks and increased apoptosis at picomolar concentrations. The study concluded that DSA is a promising candidate for further development as a therapeutic agent for AML .
Cell Line | IC50 (pM) | Effects Observed |
---|---|---|
Molm-14 | 11.12 | DNA DSBs, cell cycle arrest, apoptosis |
HL-60 | 112.7 | Similar effects as Molm-14 |
Case Study 2: Promiximab-Duocarmycin in Small Cell Lung Cancer
The promiximab-duocarmycin conjugate was tested in xenograft models of SCLC. The treatment resulted in significant tumor growth inhibition without major side effects, suggesting its potential as a new immunotherapy approach .
Treatment Type | Dose (mg/kg) | Tumor Response |
---|---|---|
Promiximab-DUBA | 5-10 | Sustained regression observed |
Control | N/A | No significant response |
Wirkmechanismus
Target of Action
Duocarmycin TM, a potent antitumor antibiotic, primarily targets the DNA within cells . It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This sequence-selective alkylation of duplex DNA is a key aspect of this compound’s mode of action .
Mode of Action
The interaction of this compound with its target DNA involves the compound docking in the minor groove of the DNA . This binding allows this compound to alkylate the nucleobase adenine at the N3 position . This alkylation is irreversible and disrupts the architecture of the nucleic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA replication. The irreversible alkylation of DNA by this compound disrupts the nucleic acid architecture, which eventually leads to cell death . This makes this compound a highly potent antineoplastic compound .
Pharmacokinetics
It is known that this compound is a small-molecule, synthetic compound , which suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the death of tumor cells. By irreversibly alkylating DNA and disrupting its architecture, this compound inhibits DNA replication, leading to cell death . This extreme cytotoxicity makes this compound an exceptionally potent antitumor antibiotic .
Action Environment
It is known that this compound is being used in the development of antibody-drug conjugates (adcs), which aim to create an optimal therapeutic window, balancing the effect of potent cell-killing agents on tumor cells versus healthy cells . This suggests that the action of this compound may be influenced by factors such as the presence of specific antibodies and the cellular environment of tumors.
Biochemische Analyse
Biochemical Properties
Duocarmycin TM, like other members of the duocarmycin class, is a small-molecule, synthetic, DNA minor groove binding alkylating agent . It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture .
Cellular Effects
The disruption of the nucleic acid architecture by this compound eventually leads to tumor cell death . This makes this compound suitable for targeting solid tumors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the minor groove of DNA and the alkylation of the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, which eventually leads to tumor cell death .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von CBI-TMI umfasst mehrere Schritte, beginnend mit der Herstellung des Chlormethylbenzindolin (CBI)-Kerns. Dieser Kern wird dann mit dem Tetramethylindolin (TMI)-Molekül gekoppelt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen und organischer Lösungsmittel, um die Kupplungsreaktion zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion von CBI-TMI folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Kontrolle von Temperatur, Druck und Reaktionszeit, um die effiziente Produktion der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: CBI-TMI durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: CBI-TMI kann zu seinen entsprechenden Aminoderivaten reduziert werden, die ebenfalls biologisch aktiv sind.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine und Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von CBI-TMI, die jeweils einzigartige biologische Eigenschaften besitzen .
Vergleich Mit ähnlichen Verbindungen
CBI-TMI wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Duocarmycine: Diese Verbindungen alkylieren ebenfalls DNA im kleinen Graben, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren Aktivierungsmechanismen.
CC-1065: Ein weiteres starkes DNA-Alkylierungsmittel mit einer anderen Kernstruktur, aber ähnlicher biologischer Aktivität.
Yatakemycin: Teilt den DNA-Alkylierungsmechanismus, hat aber eine unterschiedliche chemische Struktur und ein anderes Aktivitätsspektrum
Einzigartigkeit: CBI-TMI ist einzigartig aufgrund seiner Hypoxie-aktivierten Prodrug-Eigenschaften, die es ihm ermöglichen, hypoxische Tumorzellen selektiv anzugreifen. Diese Selektivität reduziert das Potenzial für Off-Target-Effekte und erhöht seinen therapeutischen Index .
Liste ähnlicher Verbindungen:
- Duocarmycine
- CC-1065
- Yatakemycin
Biologische Aktivität
Duocarmycin TM is a potent antitumor antibiotic derived from the Streptomyces bacterium, characterized by its extreme cytotoxicity. As a member of the duocarmycin family, it exhibits a unique mechanism of action, primarily through binding to the minor groove of DNA and causing alkylation of adenine bases, which disrupts DNA structure and function. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy as an anticancer agent.
Duocarmycins are classified as DNA minor groove binding alkylating agents . Their mechanism involves:
- Binding to DNA : They selectively bind to the minor groove of DNA.
- Alkylation : The irreversible alkylation occurs at the N3 position of adenine, leading to disruption in DNA replication and transcription.
- Cellular Response : This process triggers cellular pathways involved in DNA damage response, often leading to apoptosis in cancer cells.
Table 1: Summary of Duocarmycin's Mechanism
Step | Description |
---|---|
1. Binding | Binds to the minor groove of DNA |
2. Alkylation | Alkylates adenine at N3 position |
3. Disruption | Disrupts DNA structure leading to replication inhibition |
4. Apoptosis | Induces apoptosis in cancer cells |
Biological Activity and Efficacy
Numerous studies have evaluated the biological activity of this compound and its analogs. The following sections summarize significant findings from various research efforts.
Cytotoxicity Studies
Research has demonstrated that duocarmycins exhibit potent cytotoxic effects across various cancer cell lines. For instance, a study using Balb 3T3/H-Ras cells revealed different inhibitory concentrations (IC50) for various duocarmycin analogs:
- Duocarmycin SA (DSA) : IC50 = 0.05 nM
- Duocarmycin A (DUMA) : IC50 = 0.3 nM
- Duocarmycin B2 (DUMB2) : IC50 = 1.5 nM
- Duocarmycin C2 (DUMC2) : IC50 = 20 nM
- Duocarmycin C1 (DUMC1) : IC50 = 40 nM
Table 2: Cytotoxicity Data for Duocarmycin Analogues
Compound | IC50 (nM) |
---|---|
Duocarmycin SA (DSA) | 0.05 |
Duocarmycin A (DUMA) | 0.3 |
Duocarmycin B2 (DUMB2) | 1.5 |
Duocarmycin C2 (DUMC2) | 20 |
Duocarmycin C1 (DUMC1) | 40 |
Combination Therapies
Recent studies have explored the synergistic effects of combining duocarmycins with other therapeutic agents. For example, a study involving ATR inhibitors demonstrated enhanced cytotoxicity when used alongside duocarmycins in both in vitro and in vivo models:
- In vitro : MDA-MB-468 cancer cells showed significantly improved antiproliferative effects when treated with both ATR inhibitors and duocarmycins compared to single-agent treatments.
- In vivo : In HER2-expressing NCI-N87 tumor-bearing mice, combination treatments resulted in substantial tumor regression compared to either treatment alone.
Case Study: Promiximab-Duocarmycin ADC
A notable case study involved the development of a CD56-targeted antibody-drug conjugate (ADC) using duocarmycin:
- In xenograft models, treatment with promiximab-duocarmycin led to complete tumor regressions in several mice.
- At doses of 10 mg/kg, two out of five mice achieved complete remission without regrowth.
Table 3: Efficacy of Promiximab-Duocarmycin ADC
Treatment Group | Dose (mg/kg) | Complete Remission Rate (%) |
---|---|---|
Promiximab-Duocarmycin | 10 | 40% |
Promiximab-Duocarmycin | 5 | 20% |
Promiximab-Duocarmycin | 2.5 | 20% |
Eigenschaften
IUPAC Name |
[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5/c1-31-20-9-13-8-17(27-22(13)24(33-3)23(20)32-2)25(30)28-12-14(11-26)21-16-7-5-4-6-15(16)19(29)10-18(21)28/h4-10,14,27,29H,11-12H2,1-3H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDGIYFJJUFKN-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.